molecular formula C12H18N2O B1278108 N-(3-aminophenyl)hexanamide CAS No. 231954-22-6

N-(3-aminophenyl)hexanamide

Cat. No.: B1278108
CAS No.: 231954-22-6
M. Wt: 206.28 g/mol
InChI Key: XPCCFWSCQQDMIB-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)hexanamide is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an amide group attached to a hexane chain and an amino group attached to a phenyl ring

Mechanism of Action

Target of Action

The primary targets of N-(3-aminophenyl)hexanamide are currently unknown. The compound is a biochemical used in proteomics research

Biochemical Pathways

As a biochemical used in proteomics research , it may influence a variety of pathways depending on its targets. The downstream effects of these pathway alterations would also depend on the specific targets and their roles in the cell.

Result of Action

As a biochemical used in proteomics research , it’s likely that its effects would be closely tied to its targets and mode of action.

Biochemical Analysis

Biochemical Properties

N-(3-aminophenyl)hexanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate signaling pathways that lead to increased expression of genes involved in cell growth and differentiation . Additionally, it can alter metabolic fluxes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and reducing enzyme activity . This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, studies in rodent models have shown that high doses of this compound can lead to liver toxicity and other adverse effects . It is important to determine the threshold doses to avoid such toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels . These interactions can affect the overall metabolic flux and have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to target sites . Once inside the cells, this compound can accumulate in specific compartments, influencing its efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)hexanamide typically involves the reaction of 3-nitroaniline with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent such as iron powder and hydrochloric acid. The overall reaction can be summarized as follows:

  • Formation of the intermediate nitro compound:

    • 3-nitroaniline + hexanoyl chloride → N-(3-nitrophenyl)hexanamide
    • Reaction conditions: Pyridine, room temperature
  • Reduction of the nitro compound to the amine:

    • N-(3-nitrophenyl)hexanamide + Fe/HCl → this compound
    • Reaction conditions: Iron powder, hydrochloric acid, reflux

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium, room temperature
  • Reduction:

    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous solvents, low temperature
  • Substitution:

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Basic medium, room temperature

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of the corresponding amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

N-(3-aminophenyl)hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-(3-aminophenyl)hexanamide can be compared with other similar compounds, such as:

    N-(4-aminophenyl)hexanamide: Similar structure but with the amino group in the para position.

    N-(3-aminophenyl)butanamide: Shorter alkyl chain, leading to different physical and chemical properties.

    N-(3-aminophenyl)octanamide: Longer alkyl chain, affecting solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of an amino group on the phenyl ring and a hexanamide chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

N-(3-aminophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCCFWSCQQDMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444012
Record name N-(3-aminophenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231954-22-6
Record name N-(3-aminophenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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